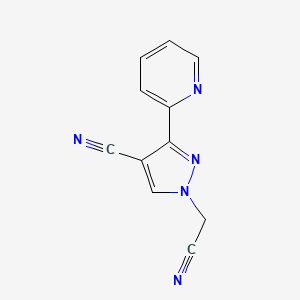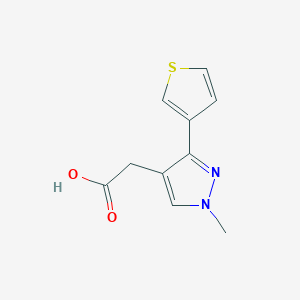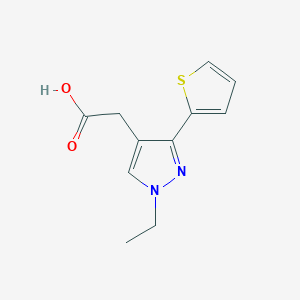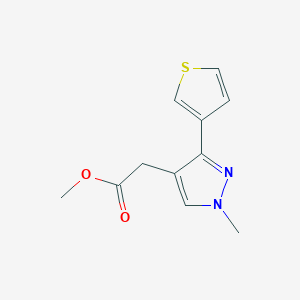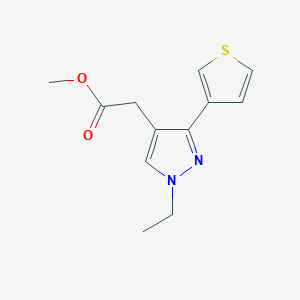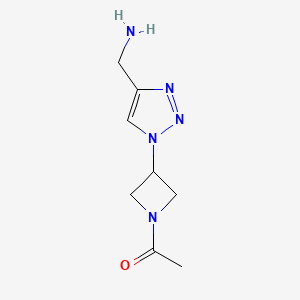
1-(3-(4-(氨基甲基)-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)乙烷-1-酮
描述
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one, otherwise known as AMT, is an organic compound that has been studied for its various applications in scientific research. As a synthetic compound, AMT is a versatile molecule that can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems.
科学研究应用
医药合成
该化合物是合成各种医药剂的先导化合物。 其结构有利于进行修饰,从而可以开发出具有潜在抗菌、抗真菌和抗癌特性的药物 。氮杂环丁烷和三唑环的存在使其成为构建针对性治疗复杂分子的通用中间体。
农用化学研究
在农用化学研究中,该化合物的衍生物可以被探索用于作为杀虫剂或除草剂。 特别是三唑成分,以其在杀菌剂和植物生长调节剂开发中的作用而闻名 。
材料科学
该化合物结构中的氮杂环丁烷环可用于开发新型聚合物材料。 这些材料可能表现出独特的特性,如高热稳定性和抗降解性,使其适用于先进的工程应用 。
生化传感器开发
由于其反应性官能团,该化合物可用于生化传感器的设计。 这些传感器可以检测特定的生物分子或化学试剂,为医学诊断和环境监测提供宝贵的工具 。
催化
该化合物的结构允许将其用作催化体系中的配体。 它有可能提高有机合成中使用的催化剂的效率,特别是在需要精确控制区域选择性和立体化学的反应中 。
照相增感剂
三唑环独特的光吸收特性使该化合物的衍生物成为照相增感剂的候选者。 这些化合物可以通过提高对光的敏感度来提高照相胶片和相纸的性能 。
抗菌剂
抗菌剂的研究通常涉及三唑衍生物,因为它们对多种病原体有效。 该化合物可以进行修饰,以开发新的抗菌药物,以解决日益严重的抗生素耐药性问题 。
神经科学研究
在神经科学中,该化合物可用于合成与神经受体相互作用的分子。 这些分子可能有助于开发神经系统疾病的治疗方法,或提供对神经系统功能的见解 。
作用机制
The mechanism of action of AMT is not well understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes in the cell. Specifically, AMT is thought to bind to certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT is believed to interact with DNA and RNA, resulting in the inhibition of their synthesis. Finally, AMT is also thought to interact with cell membranes, resulting in the disruption of their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMT are not well understood, but it is believed to have a variety of effects on the body. For example, AMT has been shown to have an inhibitory effect on the activity of certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT has been shown to interact with DNA and RNA, resulting in the inhibition of their synthesis. Furthermore, AMT has been shown to interact with cell membranes, resulting in the disruption of their structure and function.
实验室实验的优点和局限性
The major advantage of using AMT in lab experiments is its versatility. AMT can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems. Additionally, the synthesis of AMT is relatively simple and quick, making it a popular choice for the synthesis of various compounds. However, one major limitation of using AMT in lab experiments is its lack of specificity. AMT is not specific to any particular protein or enzyme, and thus its use can result in the inhibition of the activity of a variety of proteins and enzymes. Additionally, AMT is not specific to any particular DNA or RNA, and thus its use can result in the inhibition of the synthesis of a variety of DNA and RNA molecules.
未来方向
Given the versatility of AMT, there are a variety of potential future directions for its use in scientific research. For example, AMT could be used to develop inhibitors of specific proteins and enzymes, as well as to study the structure and function of specific proteins and enzymes. Additionally, AMT could be used to develop inhibitors of specific DNA and RNA molecules, as well as to study the structure and function of specific DNA and RNA molecules. Finally, AMT could be used to study the structure and function of cell membranes and to develop inhibitors of cell growth.
属性
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-6(14)12-4-8(5-12)13-3-7(2-9)10-11-13/h3,8H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODAMWXQIFWHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








